Ergovalinine - 3263-56-7

Ergovalinine

Catalog Number: EVT-15319772
CAS Number: 3263-56-7
Molecular Formula: C29H35N5O5
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ergovalinine is a natural product found in Epichloe typhina, Festuca rubra, and Cenchrus echinatus with data available.
Overview

Ergovaline is an ergot alkaloid classified as an ergopeptine, primarily found in endophyte-infected grasses such as tall fescue (Schedonorus arundinaceus) and perennial ryegrass (Lolium perenne). It is produced by the endophyte fungi Neotyphodium coenophialum and Neotyphodium lolii. Ergovaline is known for its toxicity in livestock, particularly cattle, leading to symptoms reminiscent of ergotism due to its vasoconstrictive properties . The compound plays a role in plant defense against herbivores and abiotic stressors, creating a complex interaction between plant health and animal physiology .

Source and Classification

Ergovaline belongs to a group of alkaloids known as ergot alkaloids, which are derived from the fungus Claviceps purpurea. The classification of ergovaline can be broken down as follows:

  • Chemical Class: Ergot alkaloids
  • Sub-class: Ergopeptines
  • Natural Sources: Endophyte-infected grasses, particularly tall fescue and perennial ryegrass .
Synthesis Analysis

Methods and Technical Details

The biosynthesis of ergovaline begins with the amino acid tryptophan, which undergoes a series of transformations to yield various clavine and lysergic acid derivatives. The final steps involve the assembly of the ergovaline structure through nonribosomal peptide synthesis. Key enzymes involved include nonribosomal peptide synthetases, which facilitate the incorporation of amino acids such as alanine, proline, and valine into the ergoline framework .

A notable synthetic pathway involves using starting materials like 2-bromo-2-methyl-malonic acid diethyl ester in combination with lysergic acid derivatives. This multi-step process typically requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields of pure ergovaline .

Molecular Structure Analysis

Structure and Data

The molecular formula of ergovaline is C29H35N5O5C_{29}H_{35}N_{5}O_{5}, with a molar mass of approximately 533.63 g/mol. The structure features a tetracyclic ergoline core with a tripeptide moiety attached at the 8-carbon position. This unique configuration allows ergovaline to interact with various biological receptors, mimicking biogenic amines like serotonin and norepinephrine .

Structural Representation

  • Molecular Formula: C29H35N5O5C_{29}H_{35}N_{5}O_{5}
  • Molar Mass: 533.63 g/mol
  • 3D Structure: Ergovaline can be visualized using molecular modeling software or databases such as PubChem.
Chemical Reactions Analysis

Reactions and Technical Details

Ergovaline undergoes several chemical reactions:

  • Oxidation: Ergovaline can be oxidized to form hydroxylated derivatives, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can modify its structure, affecting its pharmacological properties.
  • Substitution: Substitution reactions can occur at various positions on the molecule, leading to diverse derivatives with potential therapeutic applications .

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Ergovaline exerts its effects primarily through receptor interactions. It is known to bind to serotonin receptors (5-HT receptors) and adrenergic receptors, influencing vascular tone and neurotransmission. This binding can lead to vasoconstriction, which is responsible for the toxic effects observed in livestock .

Data on Dosage Effects

Research indicates that varying dosages of ergovaline produce different physiological responses in animal models. High concentrations can lead to significant toxicity, while lower doses may have less pronounced effects on vascular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ergovaline typically appears as a crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and chloroform but has limited solubility in water.

Chemical Properties

  • Stability: Ergovaline is sensitive to light and heat; thus, proper storage conditions are essential for maintaining its integrity.
  • Reactivity: It participates in various chemical reactions, including oxidation and reduction, which can alter its pharmacological profile .
Applications

Ergovaline has several scientific uses:

  • Agricultural Research: Understanding its role in plant defense mechanisms against herbivory.
  • Pharmacology: Investigating its potential therapeutic applications due to its interaction with neurotransmitter systems.
  • Toxicology Studies: Evaluating its effects on livestock health and developing management strategies for grazing animals on infected pastures .
Biosynthetic Pathways and Regulatory Mechanisms of Ergovalinine

Enzymatic Processes in Ergot Alkaloid Biosynthesis

Ergovalinine, a dihydrogenated ergopeptine alkaloid, originates from a conserved early pathway shared among clavicipitaceous fungi. Biosynthesis initiates with the prenylation of L-tryptophan by dimethylallyl tryptophan synthase (DmaW), forming 4-dimethylallyltryptophan (DMAT) [1] [6]. Subsequent N-methylation by EasF yields 4-dimethyl-L-abrine. Oxidation and cyclization involve two critical enzymes: the FAD-dependent oxidoreductase EasE and catalase EasC, which collectively convert intermediates into chanoclavine-I aldehyde [1] [8]. This aldehyde serves as the branch point for tetracyclic ergoline formation, where the isomerase activity of EasA governs D-ring stereochemistry—a pivotal step determining downstream ergopeptine profiles [8] [6].

The final ergopeptine assembly requires nonribosomal peptide synthetases (NRPS). Lysergyl peptide synthetase B (LpsB) activates dihydrolysergic acid (DHLA) via adenylation and thioesterification. Condensation with three amino acids (alanine-valine-proline for ergovalinine) is mediated by the trimodular LPSA, forming the peptide lactam backbone [4] [9]. Cytochrome P450 monooxygenase EasH then catalyzes oxidative cyclization, yielding the characteristic cyclol structure of ergovalinine [5] [8].

Table 1: Key Enzymes in Ergovalinine Biosynthesis

EnzymeGeneFunctionProduct
PrenyltransferasedmaWTryptophan prenylation4-DMAT
N-MethyltransferaseeasFN-methylation of 4-DMAT4-DMA-L-abrine
OxidoreductaseeasEChanoclavine-I formationChanoclavine-I
CatalaseeasCOxidative cyclization supportChanoclavine-I aldehyde
IsomeraseeasAD-ring stereochemistry controlFestuclavine (DHLA precursor)
NRPS subunitlpsBDHLA activationThioester-bound DHLA
P450 monooxygenaseeasHPeptide lactam cyclizationErgopeptine cyclol structure

Role of Fungal Endophyte Epichloë spp. in Ergovalinine Production

Epichloë endophytes, particularly E. coenophiala and E. festucae var. lolii, are primary producers of ergovalinine in grasses like tall fescue (Lolium arundinaceum) and perennial ryegrass. These symbiotic fungi biosynthesize ergopeptines in planta, with alkaloid concentrations highest in seeds and inflorescences [2] [7]. Gene expression analyses confirm that the ergot alkaloid cluster (including dmaW, easA, and lpsB) is strongly upregulated during host flowering, coinciding with ergovalinine accumulation [2] [10].

Transposon relics flanking the lpsB gene in Epichloë spp. contribute to cluster plasticity, enabling rapid adaptation to host-specific pressures [2]. Unlike Claviceps purpurea, which produces ergot alkaloids in sclerotia, Epichloë synthesizes ergovalinine within hyphae colonizing intercellular spaces. This compartmentalization requires plant-derived signals for pathway induction, as evidenced by negligible alkaloid production in axenic cultures [2] [7].

Table 2: Ergot Alkaloid Profiles in Endophyte-Infected Grasses

Grass SpeciesEndophyteDominant Ergot AlkaloidsErgovalinine Concentration
Tall fescueEpichloë coenophialaErgovaline, Ergovalinine0.2–0.6 mg/kg (whole plant)
Perennial ryegrassEpichloë festucae var. loliiLolitrem B, ErgovalinineUp to 1 mg/kg (seed heads)
Drunken horse grassEpichloë gansuensisErgonovine, Ergovaline derivativesNot quantified

Genetic and Epigenetic Regulation of Ergopeptine Synthesis

The ergot alkaloid gene cluster spans ~70 kb in Epichloë spp. and contains 12–14 co-regulated genes. Core genes (dmaW, easA, easC, easE, easF) are conserved across producers, whereas lpsA and lpsB exhibit allelic divergence that dictates ergopeptine specificity [5] [8]. In Canadian Claviceps purpurea strains, tandem duplication of lpsA generates lpsA1 and lpsA2 variants, encoding NRPS modules with substrate promiscuity for phenylalanine or leucine incorporation—though ergovalinine production remains linked to canonical lpsB activity [5].

Epigenetic regulation modulates cluster expression. Histone H3 lysine-4 methylation (H3K4me) marks associate with chromatin relaxation during in planta growth, permitting transcription factor access to promoter regions [8]. CRISPR-Cas9-mediated repression of histone deacetylases in Metarhizium brunneum increased DHLA titers 3-fold, confirming epigenetic control [8]. Additionally, retrotransposon insertions near easG correlate with attenuated ergovalinine synthesis in some Epichloë strains, suggesting silencing via positional effects [2].

Comparative Analysis of Ergovalinine and Ergovaline Biosynthesis

Ergovalinine and ergovaline share identical peptide moieties (alanine-valine-proline) but differ in ergoline ring saturation. Ergovalinine contains a saturated D-ring (dihydrolysergic acid backbone), whereas ergovaline retains the Δ8,9 double bond in lysergic acid [8] [9]. This structural divergence arises from early pathway bifurcation:

  • Ergovaline pathway: Chanoclavine-I aldehyde undergoes isomerization via EasA(isomerase) → Agroclavine → Elymoclavine → Lysergic acid → Ergovaline [1] [6]
  • Ergovalinine pathway: Chanoclavine-I aldehyde is reduced by EasA(reductase) → Festuclavine → Dihydroelymoclavine → Dihydrolysergic acid (DHLA) → Ergovalinine [8]

Figure 1: Branch Points in Ergopeptine Biosynthesis

Chanoclavine-I aldehyde  │  ├── EasA(isomerase) → Agroclavine → ... → Lysergic acid → Ergovaline  │  └── EasA(reductase) → Festuclavine → ... → DHLA → Ergovalinine  

Substrate recognition by NRPS also differs: LpsB in Epichloë spp. exhibits 10-fold higher affinity for DHLA than lysergic acid, favoring ergovalinine assembly [8]. Conversely, Claviceps purpurea LpsB preferentially binds lysergic acid, explaining ergovaline dominance in sclerotia [4] [9]. Metabolic profiling of Metarhizium brunneum confirmed that heterologous expression of Claviceps-derived cloA (P450 for lysergic acid synthesis) shifts production toward ergovaline, whereas native enzymes favor DHLA derivatives [8].

Table 3: Structural and Biosynthetic Features of Ergovalinine vs. Ergovaline

FeatureErgovalinineErgovaline
Core structureDihydrolysergic acid derivativeLysergic acid derivative
D-ring saturationSaturated (no Δ8,9 bond)Unsaturated (Δ8,9 bond)
Key biosynthetic enzymeEasA(reductase)EasA(isomerase)
PrecursorFestuclavineAgroclavine
NRPS substrate preferenceDHLA (high affinity)Lysergic acid (high affinity)
Primary producersEpichloë spp., MetarhiziumClaviceps purpurea, Epichloë

Properties

CAS Number

3263-56-7

Product Name

Ergovalinine

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C29H35N5O5

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21+,22-,24-,28+,29-/m0/s1

InChI Key

BGHDUTQZGWOQIA-KPUJGURZSA-N

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

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